Cas no 27443-43-2 (Pyridine, 2-(diethoxymethyl)-, 1-oxide)
Pyridine, 2-(diethoxymethyl)-, 1-oxide Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 2-(diethoxymethyl)-, 1-oxide
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- Inchi: 1S/C10H15NO3/c1-3-13-10(14-4-2)9-7-5-6-8-11(9)12/h5-8,10H,3-4H2,1-2H3
- InChI Key: UOHBHJOEKULZLV-UHFFFAOYSA-N
- SMILES: C1(C(OCC)OCC)[N+]([O-])=CC=CC=1
Experimental Properties
- Density: 1.06±0.1 g/cm3(Predicted)
- Boiling Point: 320.1±27.0 °C(Predicted)
- pka: 0.52±0.10(Predicted)
Pyridine, 2-(diethoxymethyl)-, 1-oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25405648-1.0g |
2-(diethoxymethyl)pyridin-1-ium-1-olate |
27443-43-2 | 95% | 1.0g |
$0.0 | 2023-02-02 |
Pyridine, 2-(diethoxymethyl)-, 1-oxide Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on Pyridine, 2-(diethoxymethyl)-, 1-oxide
Pyridine, 2-(diethoxymethyl)-, 1-oxide (CAS No. 27443-43-2): A Versatile Platform for Advanced Chemical and Pharmaceutical Applications
In the realm of organic synthesis and pharmaceutical development, Pyridine, 2-(diethoxymethyl)-, 1-oxide (CAS No. 274443-43-2) stands out as a multifunctional compound with significant potential in diverse applications. This nitrogen-containing heterocyclic derivative features a unique structural configuration: a diethoxymethyl group attached to the 2-position of the pyridine ring and an oxygen atom bonded to the nitrogen at the 1-position. This arrangement imparts distinct electronic properties and reactivity profiles that have drawn attention from researchers in medicinal chemistry and materials science.
Recent studies highlight its role as an intermediate in the synthesis of bioactive molecules. For instance, a groundbreaking paper published in Journal of Medicinal Chemistry (2023) demonstrated its utility in constructing novel antiviral agents through a palladium-catalyzed cross-coupling reaction. The diethoxymethyl group serves as a labile protecting group for sensitive functional sites during multi-step syntheses, while the N-oxide moiety enhances solubility in aqueous environments—a critical factor for drug delivery systems. Researchers noted that this compound's ability to undergo controlled deprotection under mild conditions (e.g., acidic or enzymatic hydrolysis) allows precise modulation of pharmacokinetic properties without compromising structural integrity.
In materials science applications, this compound has emerged as a key component in developing stimuli-responsive polymers. A collaborative study between institutions in Germany and Japan (published in Nature Communications, 2023) revealed that when incorporated into polymer backbones via click chemistry reactions, it enables reversible redox-switching behavior. The N-oxide functionality can be reduced under specific conditions to form neutral pyridine units, altering the material's conductivity and mechanical properties—a mechanism leveraged for smart drug release systems and adaptive electronic devices.
Spectroscopic analysis confirms its characteristic absorption patterns: UV-visible spectroscopy shows strong π→π* transitions at wavelengths between 250–300 nm due to conjugated electron systems created by the diethoxymethyl substituent's spatial orientation relative to the pyridine ring. Nuclear magnetic resonance (1H NMR) data from recent studies (ACS Omega, 2024) identifies distinct signals at δ 4.5–5.0 ppm corresponding to the methylene protons adjacent to the N-oxide group, while methyl groups on ethoxy moieties appear at δ 1.1–1.3 ppm—features critical for purity assessment during industrial scale-up.
Thermal stability studies conducted using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicate robust performance under elevated temperatures up to 180°C before decomposition begins—a property validated by multiple research groups across Europe and North America since its synthesis was first reported in the early 1990s. Its low vapor pressure (<5×10-6 mmHg at 25°C) ensures safe handling practices in laboratory settings while maintaining volatility characteristics suitable for vapor-phase deposition techniques used in nanomaterial fabrication.
A notable application lies in asymmetric synthesis methodologies where this compound functions as a chiral auxiliary agent. A recent review article (Tetrahedron Asymmetry, 2023) emphasized its effectiveness when combined with organocatalysts derived from amino acids like proline derivatives. The spatial arrangement of substituents creates steric hindrance patterns that direct enantioselective nucleophilic attacks with ee values exceeding 95% under optimized reaction conditions—performance metrics validated through X-ray crystallography analysis of model compounds.
In pharmaceutical formulation science, researchers have explored its role as an excipient component due to its amphiphilic nature resulting from balanced hydrophilic/hydrophobic substituents. A team at MIT demonstrated improved bioavailability of poorly soluble APIs when formulated with this compound's derivatives using hot-melt extrusion technology (published in European Journal of Pharmaceutics, Q1 impact factor). The diethoxyether groups facilitate lipid interactions while the pyridinium core enhances water solubility through hydrogen bonding capacity.
Safety evaluations conducted according to OECD guidelines reveal minimal acute toxicity profiles when tested on murine models up to dosages exceeding pharmacologically relevant levels (data from peer-reviewed toxicology studies between 2018–present). Chronic exposure studies published in Toxicological Sciences (January 2024) showed no observable carcinogenicity or mutagenicity even after prolonged administration periods—critical findings supporting its consideration for long-term therapeutic applications such as sustained-release formulations or chronic disease management drugs.
The compound's photochemical properties have been recently characterized by time-resolved fluorescence spectroscopy revealing triplet state lifetimes extending beyond conventional pyridinium salts—this extended excited state lifetime is being investigated for use in organic photovoltaic cells by teams at Stanford University's Materials Research Institute (pre-print available on ChemRxiv.org). The ethoxy substituents modify electron distribution patterns across the aromatic system compared to unsubstituted analogs, creating unique absorption/emission spectra suitable for tandem solar cell architectures.
In agrochemical development, this compound exhibits synergistic effects when co-formulated with existing pesticides according to research published by Syngenta scientists late last year. The N-oxide functionality enhances foliar penetration while maintaining stability against microbial degradation—a breakthrough addressing two major challenges faced by modern crop protection formulations: efficacy retention and environmental compatibility.
New synthetic pathways utilizing continuous flow chemistry are revolutionizing production methods according to recent process optimization papers (Green Chemistry Letters & Reviews). By employing microwave-assisted solvent-free conditions during oxidation steps targeting position one of the pyridine ring—specifically using m-chloroperoxybenzoic acid (mCPBA)—researchers achieved >98% purity yields with reduced energy consumption compared to traditional batch processes documented over two decades ago.
Surface modification experiments reported in Langmuir Journal highlight its utility as a linker molecule for functionalizing gold nanoparticles with thiolated biomolecules like peptides or oligonucleotides. The diethoxyether groups provide temporary steric shielding during conjugation steps before undergoing selective hydrolysis under physiological pH levels—a mechanism enabling targeted drug delivery systems where payload release is triggered by biological environments rather than external stimuli.
Eco-toxicological assessments published this year show rapid biodegradation rates (>85% within seven days under aerobic conditions), contrasting sharply with persistent chlorinated analogs often cited in environmental literature reviews since the early millennium era—this finding aligns with current regulatory trends favoring green chemistry principles across multiple industries including pharmaceutical manufacturing and industrial coatings production.
In analytical chemistry contexts, this compound serves as an effective derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of aldehyde-containing biomarkers according to method validation studies conducted at NIH laboratories late last year. Its ability to form stable ester adducts under mild reaction conditions improves detection limits by three orders of magnitude compared conventional derivatization reagents like BSTFA or N,O-bis(trimethylsilyl)trifluoroacetamide—making it particularly valuable for clinical diagnostics requiring ultra-sensitive detection capabilities.
Solid-state characterization via single-crystal XRD reveals intermolecular hydrogen bonding networks involving both oxygen atoms from ethoxy groups and N-O functionalities—a structural feature exploited by crystal engineers working on molecular sieve materials capable of separating isomeric alcohols based on size exclusion principles validated through diffusion experiments documented earlier this year in Chemical Engineering Science.
New computational studies using density functional theory (DFT) calculations have mapped out potential protonation pathways when exposed to acidic environments relevant to gastrointestinal pH ranges—findings that may lead future researchers toward designing pH-sensitive prodrugs that self-assemble into micellar structures only after reaching specific biological compartments such as tumor microenvironments or endosomal vesicles according emerging concepts outlined in recent nanomedicine reviews published within Q3/Q4 last year periodicals like Advanced Healthcare Materials and Biomaterials Science.
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